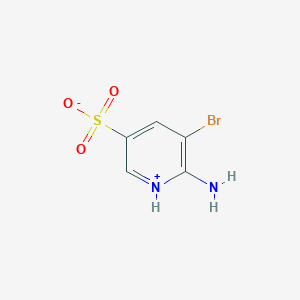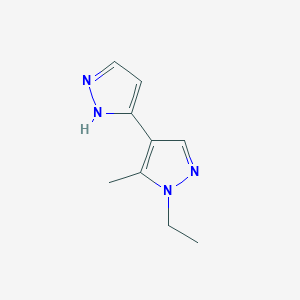![molecular formula C8H10N4OS B7725308 2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one](/img/structure/B7725308.png)
2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity .
Métodos De Preparación
The synthesis of 2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one typically involves the reaction of 1,5-dimethylpyrazole with a thiazole derivative under specific conditions. One common method includes the cyclocondensation of 5-amino-1,3-dimethylpyrazole with ethyl acetoacetate to form the corresponding tetrahydropyrazolopyridine derivatives . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Aplicaciones Científicas De Investigación
2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparación Con Compuestos Similares
2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one can be compared with other similar compounds, such as:
5-Amino-1,3-dimethylpyrazole: This compound shares the pyrazole ring and is used in similar synthetic applications.
Thiazole derivatives: These compounds also contain the thiazole ring and exhibit similar chemical reactivity and biological activities.
The uniqueness of this compound lies in its combined pyrazole and thiazole structures, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-[(1,5-dimethylpyrazol-4-yl)amino]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-5-6(3-9-12(5)2)10-8-11-7(13)4-14-8/h3H,4H2,1-2H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJWBLXWGZWGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)NC2=NC(=O)CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Bromo-1-[5-(2-chloro-4-nitro-phenyl)-furan-2-yl]-ethanone](/img/structure/B7725287.png)
![2-(4-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B7725301.png)
